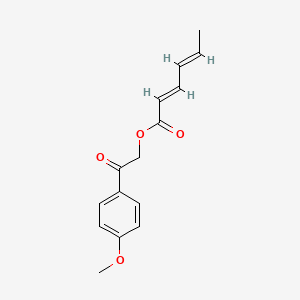

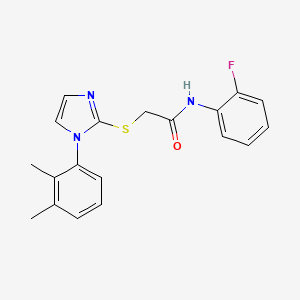

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-(phenylsulfanyl)-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of compounds structurally related to “1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-(phenylsulfanyl)-1-ethanone” involves multi-step reactions, including the use of microwave-assisted Hantzsch thiazole synthesis for the generation of thiazolyl derivatives from ethanones and thioureas under microwave heating, indicating an efficient synthesis method for thiazole compounds (Kamila, Mendoza, & Biehl, 2012).

Molecular Structure Analysis The molecular structure and characterization of similar heterocyclic compounds have been explored through various techniques, including single-crystal XRD and FT-IR spectrum analysis. These studies show the compounds crystallizing in specific crystal systems and exhibiting clear spectral characteristics that help in determining their molecular structures (Shruthi et al., 2019).

Chemical Reactions and Properties Chemical reactions involving thiazole derivatives often include interactions with active halogen-containing compounds to prepare thiazole derivatives, as well as coupling with active –CH2- containing compounds. These reactions are crucial for the synthesis of heterocyclic compounds with potential biological activities (Attaby et al., 2006).

Physical Properties Analysis The physical properties of related compounds have been studied using techniques like UV-Visible and thermal analysis. These studies reveal that the compounds are generally stable under thermal conditions and transparent across the visible region, indicating their potential for various applications based on their stability and optical properties (Shruthi et al., 2019).

Chemical Properties Analysis The chemical properties of thiazole derivatives, including their reactivity and interaction with other chemicals, are often explored through experimental and theoretical analyses. Studies involving density functional theory (DFT) calculations and spectroscopic techniques help in understanding the chemical behavior, reactivity, and potential applications of these compounds (Mary et al., 2015).

Scientific Research Applications

Antitumor and Anticancer Applications

Synthesis of Thiazolyl(Hydrazonoethyl)Thiazoles for Anti-Breast Cancer : A study utilized a derivative of the compound as a building block for synthesizing thiazole derivatives. These compounds showed promising antitumor activities against MCF-7 tumor cells, highlighting their potential as anti-breast cancer agents (Mahmoud et al., 2021).

Synthesis of Imidazo[2,1-b]thiazol-5-yl Thiazol-2-amines : Another research synthesized N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using a derivative of the compound. The findings suggest potential applications in creating novel compounds for cancer research (Kamila et al., 2012).

Anticancer Agents Derived from γ-Bromodipnones : The compound was used in the synthesis of imidazo[2,1-b][1,3]thiazoles, which demonstrated moderate effectiveness in suppressing kidney cancer cell growth. This indicates its potential use in developing new cancer treatments (Потиха & Броварец, 2020).

Antimicrobial and Antiviral Applications

In Vitro Antituberculosis Activity : A related compound was assessed for its activity against Mycobacterium tuberculosis. Certain derivatives showed significant activity, suggesting potential applications in tuberculosis treatment (Chitra et al., 2011).

Antimicrobial, Antioxidant, and Cytotoxic Activities : Research on imidazole-based derivatives of the compound showed promising antimicrobial and antioxidant activities, as well as cytotoxic effects against cancer cells, indicating a broad spectrum of potential therapeutic applications (Abdel-Wahab et al., 2011).

Antiviral Activity Against HIV-1 : Derivatives of the compound were identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, demonstrating its potential application in HIV treatment (Che et al., 2015).

Other Applications

Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds, which could have applications in different fields of chemistry and pharmacology (Darweesh et al., 2016).

Potential COX-2 Inhibitors : Novel thiazole thione derivatives of the compound were synthesized as potential COX-2 inhibitors, suggesting its application in pain and inflammation management (Emami & Foroumadi, 2006).

properties

IUPAC Name |

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NOS2/c1-13-17(16(20)12-21-15-10-6-3-7-11-15)22-18(19-13)14-8-4-2-5-9-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYASROIBLNMFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-(phenylsulfanyl)-1-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2481986.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide](/img/structure/B2481989.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2481991.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2481993.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2481995.png)

![5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2481996.png)

![ethyl 2-amino-3-{[1-(4-bromophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]sulfanyl}propanoate hydrochloride](/img/structure/B2482003.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2482004.png)

![3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B2482005.png)